Cyclotraxin B
Vue d'ensemble
Description
La cyclotraxine B est un petit peptide cyclique connu pour son inhibition très puissante et sélective du récepteur de la kinase du récepteur de la tropomyosine B (TrkB), qui est le principal récepteur du facteur neurotrophique dérivé du cerveau (BDNF) . Ce composé a montré un potentiel significatif dans la modification des processus moléculaires et physiologiques dépendants du TrkB, tels que la plasticité synaptique, la différenciation neuronale et la neurotoxicité induite par le BDNF .
Mécanisme D'action
Target of Action
Cyclotraxin B is a highly potent and selective antagonist or negative allosteric modulator of TrkB . TrkB is the main receptor of brain-derived neurotrophic factor (BDNF), a neurotrophin that regulates neuronal development and survival . This compound is also an allosteric modulator of VEGFR2, one of the receptors of vascular endothelial growth factor (VEGF) .
Mode of Action
This compound works by allosterically altering the conformation of TrkB . This leads to the inhibition of both BDNF-dependent and -independent (basal) activities . The compound is capable of altering TrkB-dependent molecular and physiological processes such as synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BDNF-TrkB signaling pathway . Binding of BDNF to TrkB triggers receptor dimerization and subsequent autophosphorylation on tyrosine residues . This compound inhibits this process by altering the conformation of TrkB . This results in the inhibition of both BDNF-dependent and -independent activities .
Pharmacokinetics
This compound is a small cyclic peptide with a molecular weight of 1200 Da . It is capable of crossing the blood-brain barrier with systemic administration . .
Result of Action
The primary result of this compound’s action is the inhibition of TrkB in the brain . This leads to specific anxiolytic-like behavioral effects in animals . The compound has also been found to produce analgesic effects in animal models of neuropathic pain .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, it is capable of crossing the blood-brain barrier, which allows it to exert its effects in the brain . .
Analyse Biochimique
Biochemical Properties
Cyclotraxin B interacts primarily with the TrkB receptor. It non-competitively inhibits BDNF-induced TrkB activity with an IC50 of 0.30 nM . This inhibition occurs without altering the binding of BDNF to TrkB . This compound also acts as an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), one of the receptors for vascular endothelial growth factor (VEGF) . By altering the conformation of TrkB, this compound inhibits both BDNF-dependent and independent activities .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting TrkB activity, which in turn affects synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity . This compound has been shown to produce anxiolytic-like behavioral effects in animal models without causing antidepressant-like effects . Additionally, it has analgesic effects in animal models of neuropathic pain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TrkB receptor, where it acts as a negative allosteric modulator. This binding alters the conformation of TrkB, leading to the inhibition of both BDNF-dependent and independent activities . This compound does not change the BDNF EC50, indicating that it does not affect the binding affinity of BDNF to TrkB . The compound also modulates VEGFR2, contributing to its effects on angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The inhibition of TrkB activity by this compound remains consistent at various TrkB densities, both in the presence and absence of BDNF . This compound has been shown to cross the blood-brain barrier and maintain its anxiolytic-like effects over time . No significant degradation or loss of activity has been reported in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on endometriotic lesion survival, this compound was administered at high (7.5 mg/kg/day), medium (5 mg/kg/day), and low (2.5 mg/kg/day) doses . The treatment did not cause any significant side effects, and a dose-dependent reduction in endometriotic implant volume and number was observed . This compound also produced anxiolytic-like effects in animal models at various dosages without causing antidepressant-like effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to TrkB and VEGFR2 signaling. By inhibiting TrkB activity, this compound affects downstream signaling pathways involved in synaptic plasticity, neuronal differentiation, and neuroprotection . The modulation of VEGFR2 by this compound also impacts angiogenesis and vascular function
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting the brain due to its ability to cross the blood-brain barrier . The compound interacts with TrkB and VEGFR2 receptors, influencing their localization and activity . This compound’s distribution within the brain contributes to its anxiolytic and analgesic effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the TrkB receptor on the cell surface and within intracellular compartments involved in receptor signaling . This compound’s interaction with TrkB leads to the inhibition of receptor activity and downstream signaling pathways . The compound’s ability to modulate VEGFR2 also suggests its presence in endothelial cells and other tissues involved in angiogenesis .
Méthodes De Préparation
La cyclotraxine B est synthétisée en utilisant une approche peptidomimétique, qui implique la conception et la synthèse de molécules de type peptide qui imitent l'activité biologique des peptides . La voie de synthèse comprend généralement les étapes suivantes :
Synthèse peptidique : La séquence peptidique linéaire est synthétisée en utilisant la synthèse peptidique en phase solide (SPPS).
Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique de la cyclotraxine B.
Purification : Le peptide cyclique est purifié en utilisant la chromatographie liquide haute performance (HPLC) pour obtenir le produit final.
Analyse Des Réactions Chimiques
La cyclotraxine B subit principalement des interactions non covalentes plutôt que des réactions chimiques traditionnelles comme l'oxydation, la réduction ou la substitution. Son mode d'action principal implique la modulation allostérique du récepteur TrkB . Cette modulation ne implique pas de modifier la liaison du BDNF, mais plutôt de changer la conformation du récepteur pour inhiber son activité .
4. Applications de la Recherche Scientifique
La cyclotraxine B a plusieurs applications importantes dans la recherche scientifique :
Neurosciences : Elle est utilisée pour étudier le rôle du BDNF et du TrkB dans la plasticité synaptique, la différenciation neuronale et la neurotoxicité.
Études comportementales : La cyclotraxine B s'est avérée produire des effets anxiolytiques chez les modèles animaux, ce qui en fait un outil précieux pour étudier les troubles anxieux.
Recherche sur la douleur : Le composé a démontré des effets analgésiques chez les modèles animaux de douleur neuropathique.
Développement de médicaments : La cyclotraxine B sert de composé de tête pour développer de nouvelles stratégies thérapeutiques pour traiter les troubles cérébraux.
5. Mécanisme d'Action
La cyclotraxine B exerce ses effets en modifiant allostériquement la conformation du récepteur TrkB . Cette altération inhibe à la fois les activités dépendantes du BDNF et indépendantes du BDNF (basales) du récepteur . Le composé traverse la barrière hémato-encéphalique et cible spécifiquement le TrkB dans le cerveau, conduisant à des effets comportementaux anxiolytiques sans induire d'activité antidépressive .
Applications De Recherche Scientifique
Cyclotraxin B has several significant applications in scientific research:
Neuroscience: It is used to study the role of BDNF and TrkB in synaptic plasticity, neuronal differentiation, and neurotoxicity.
Behavioral Studies: This compound has been shown to produce anxiolytic-like effects in animal models, making it a valuable tool for studying anxiety disorders.
Pain Research: The compound has demonstrated analgesic effects in animal models of neuropathic pain.
Drug Development: This compound serves as a lead compound for developing new therapeutic strategies to treat brain disorders.
Comparaison Avec Des Composés Similaires
La cyclotraxine B est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur du TrkB . Des composés similaires incluent :
ANA-12 : Un autre antagoniste du TrkB, mais moins puissant que la cyclotraxine B.
TrkB-Fc : Une protéine de fusion qui agit comme un récepteur leurre pour le BDNF, le séquestrant du TrkB.
La cyclotraxine B se distingue par son mode d'inhibition non compétitif et allostérique, qui fournit une approche unique pour moduler l'activité du TrkB .
Propriétés
IUPAC Name |
(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMMJHZUYBFGX-ZHTCEXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73N13O17S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045820 | |
Record name | Cyclotraxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203586-72-4 | |
Record name | Cyclotraxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.